6-Cyclobutylpicolinonitrile

Descripción

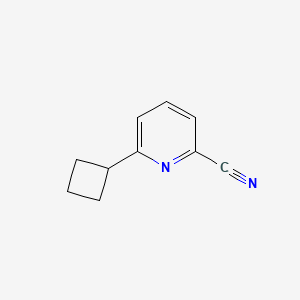

6-Cyclobutylpicolinonitrile (CAS: 1240604-75-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol. Its structure consists of a pyridine ring substituted with a cyano group at position 2 and a cyclobutyl group at position 6 (Figure 1). The cyclobutyl moiety imparts steric bulk and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Propiedades

Número CAS |

1240604-75-4 |

|---|---|

Fórmula molecular |

C10H10N2 |

Peso molecular |

158.204 |

Nombre IUPAC |

6-cyclobutylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-7-9-5-2-6-10(12-9)8-3-1-4-8/h2,5-6,8H,1,3-4H2 |

Clave InChI |

ZSEFENXNJIQNIJ-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C2=CC=CC(=N2)C#N |

Sinónimos |

6-cyclobutylpicolinonitrile |

Origen del producto |

United States |

Comparación Con Compuestos Similares

6-Indazolyl-2-Picolinonitrile Derivatives

These compounds share the 2-picolinonitrile core but feature indazolyl substituents at position 6 instead of a cyclobutyl group. Key structural and functional differences include:

- Substituent Diversity : The indazolyl fragments vary in substituents (e.g., -NH₂, -OCH₃, -Cl) at positions 4, 5, 6, or 7 on the indazole ring (Table 1). This diversity enables fine-tuning of electronic and steric effects for herbicidal activity, as demonstrated in optimization studies .

- Biological Activity: Unlike 6-cyclobutylpicolinonitrile, these derivatives were explicitly tested for herbicidal activity. For example, compounds 3A (4-NH₂ substitution) and 4E (4-Cl substitution) showed enhanced activity against broadleaf weeds due to improved binding to acetolactate synthase (ALS), a key enzyme in plant biosynthesis .

- Synthetic Flexibility: The coupling reaction conditions for indazolyl-picolinonitriles (e.g., palladium-catalyzed cross-coupling) highlight their adaptability in modular synthesis, whereas 6-cyclobutylpicolinonitrile’s synthesis likely relies on cyclobutane ring formation or direct substitution strategies .

Table 1. Substituent Variations in 6-Indazolyl-2-Picolinonitrile Derivatives

| Compound | 1H-Indazolyl Fragment | Key Substituents |

|---|---|---|

| 3A | IV 4-NH₂ | Electron-donating |

| 4E | IV 4-Cl | Electron-withdrawing |

| 4F | IV 5-Cl | Moderate polarity |

6-Acetylpicolinonitrile (CAS: 159307-02-5)

This compound replaces the cyclobutyl group with an acetyl (-COCH₃) substituent, resulting in distinct physicochemical properties:

- Molecular Weight and Polarity: With a molecular formula of C₈H₆N₂O and a molecular weight of 146 g/mol, it is lighter and more polar than 6-cyclobutylpicolinonitrile. The acetyl group increases solubility in polar solvents but may reduce membrane permeability in biological systems .

- Reactivity: The electron-withdrawing acetyl group activates the pyridine ring for nucleophilic substitution reactions, whereas the cyclobutyl group (electron-neutral) may stabilize the ring against such reactions. This difference makes 6-acetylpicolinonitrile more reactive in synthetic pathways involving aromatic electrophilic substitutions .

- Commercial Availability: Priced at ¥27,998.00 per gram (95% purity), 6-acetylpicolinonitrile is significantly more expensive than typical research chemicals, suggesting complex synthesis or niche applications .

6-Amino-5-Nitropicolinonitrile

This derivative features both amino (-NH₂) and nitro (-NO₂) groups on the pyridine ring, leading to unique properties:

- Electronic Effects: The nitro group is strongly electron-withdrawing, while the amino group can act as an electron donor depending on protonation state. This creates a polarized electronic environment, enhancing reactivity in redox reactions or coordination chemistry compared to 6-cyclobutylpicolinonitrile .

- Hazard Profile: Classified as a hazardous substance (≤100% concentration), it requires stringent safety measures (e.g., ventilation, medical consultation upon exposure).

General Trends in Picolinonitrile Derivatives

| Parameter | 6-Cyclobutylpicolinonitrile | 6-Indazolyl Derivatives | 6-Acetylpicolinonitrile | 6-Amino-5-Nitropicolinonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 158.2 | ~200–250 | 146 | ~180 |

| Key Substituent | Cyclobutyl (steric bulk) | Indazolyl (variable) | Acetyl (polar) | Amino-Nitro (redox-active) |

| Reactivity | Moderate | High (modular) | High (electron-deficient) | Very High (polarized) |

| Application | Synthetic intermediate | Herbicidal | Specialty synthesis | Research chemical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.